

Introduction: Navigating the Isomeric Landscape of Chloronicotinoyl Chlorides

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Compound of Interest

Compound Name: *5-Chloronicotinoyl chloride*

Cat. No.: B1323503

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Chloronicotinoyl chlorides are a class of halogenated pyridine-based acyl chlorides that serve as pivotal intermediates in organic synthesis. Their utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. A point of common ambiguity arises from the isomeric placement of the chlorine atom on the pyridine ring. This guide will provide a comprehensive overview of these versatile building blocks, with a focus on their synthesis, reactivity, and applications in drug discovery.

While the user specified "**5-Chloronicotinoyl chloride**," it is crucial to note that the direct precursor, 5-Chloronicotinic acid, has a registered CAS number of 22620-27-5^[1]. The conversion of this acid to the corresponding acyl chloride is a standard synthetic transformation. However, much of the readily available technical literature and commercial supply focuses on the isomeric 2-Chloronicotinoyl chloride (CAS: 49609-84-9) and 6-Chloronicotinoyl chloride (CAS: 66608-11-5)^{[2][3][4][5]}. Therefore, this guide will address the general class of chloronicotinoyl chlorides, drawing specific examples from the well-documented 2- and 6-chloro isomers to provide a robust and practical resource.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of chloronicotinoyl chlorides are critical for their handling, reaction setup, and purification. Below is a summary of the key properties for the 2-chloro and 6-chloro isomers.

Property	2-Chloronicotinoyl chloride	6-Chloronicotinoyl chloride
CAS Number	49609-84-9[3][4][5]	66608-11-5[2]
Molecular Formula	C ₆ H ₃ Cl ₂ NO[3][4]	C ₆ H ₃ Cl ₂ NO[2][6]
Molecular Weight	176.00 g/mol [3][4]	176.00 g/mol [2][6]
Appearance	White to light yellow powder or lump[7]	Off-white to yellow crystalline powder[6]
Melting Point	38 - 42 °C[7]	48 - 51 °C[2]
Boiling Point	89 - 91 °C @ 1 mmHg[8]	Not readily available
Purity	>98.0%[7]	≥ 98% (GC)[6]

Synthesis of Chloronicotinoyl Chlorides: A Standardized Protocol

The most prevalent method for synthesizing chloronicotinoyl chlorides is through the direct chlorination of the corresponding chloronicotinic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a widely adopted and effective method for this transformation.

Experimental Protocol: Synthesis from Chloronicotinic Acid

This protocol details the synthesis of a chloronicotinoyl chloride from its corresponding chloronicotinic acid using thionyl chloride.

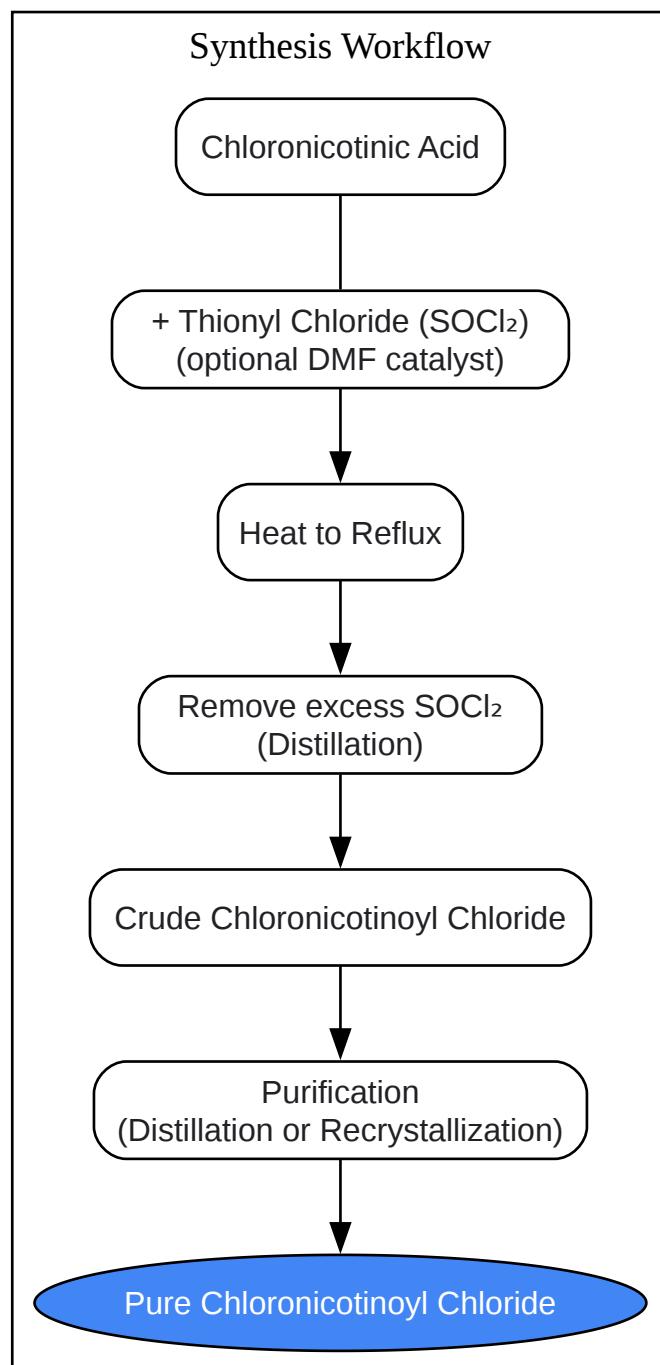
Materials and Equipment:

- Chloronicotinic acid (e.g., 5-chloronicotinic acid, 6-chloronicotinic acid)
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., toluene or dichloromethane, optional)

- N,N-dimethylformamide (DMF, catalytic amount, optional)
- Round-bottom flask
- Reflux condenser with a gas outlet/drying tube (to trap HCl and SO₂)
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Rotary evaporator
- Standard glassware for workup
- Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, solvent-resistant gloves.

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the chloronicotinic acid (1.0 equivalent).
- Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood. A catalytic amount of DMF can be added to accelerate the reaction.
- Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C for thionyl chloride) and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
- Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is then carefully removed by distillation under reduced pressure using a rotary evaporator.^[9]
- Purification: The crude chloronicotinoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.



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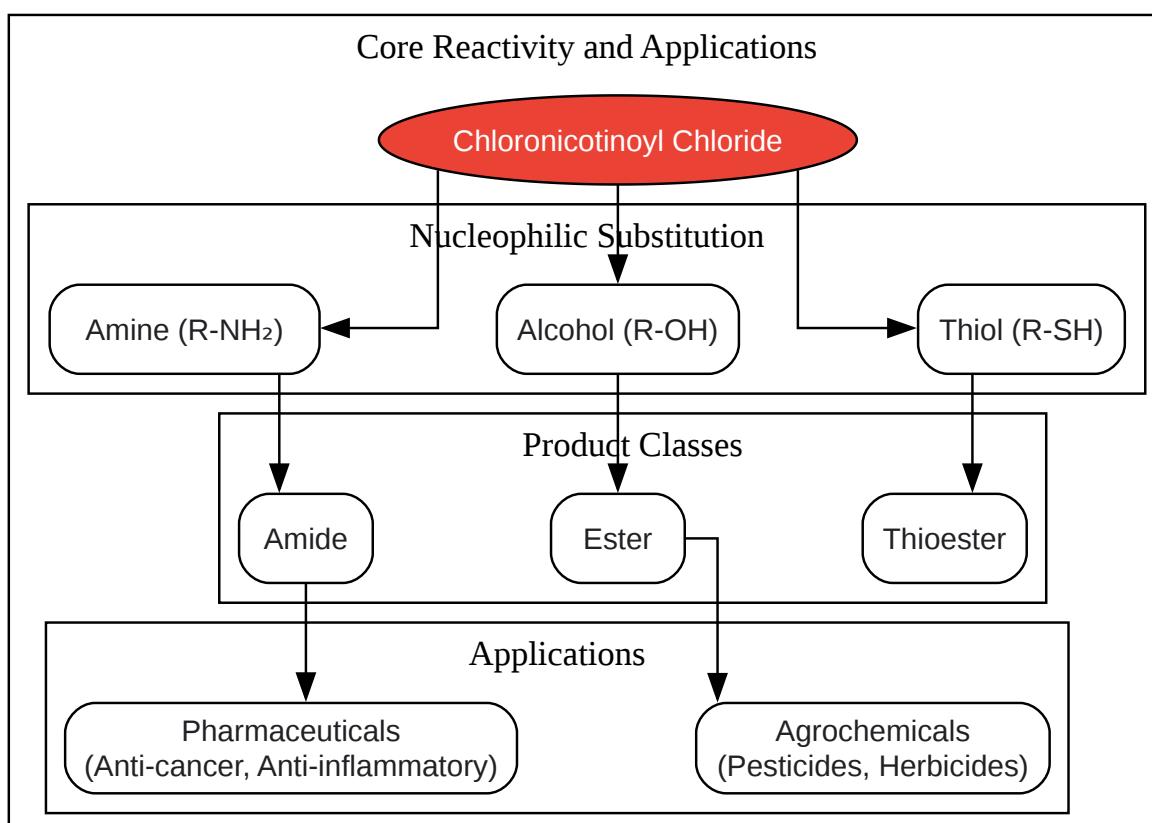
Caption: A generalized workflow for the synthesis of chloronicotinoyl chlorides.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride group makes chloronicotinoyl chlorides versatile building blocks in organic synthesis. They readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

This reactivity is harnessed in the synthesis of a variety of biologically active molecules. For instance, 6-Chloronicotinoyl chloride is a key intermediate in the synthesis of certain anti-cancer and anti-inflammatory drugs.^[6] The presence of the chlorine atom on the pyridine ring can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.

The incorporation of a chlorinated pyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. There are over 250 FDA-approved drugs containing chlorine, highlighting the importance of this element in medicinal chemistry.^{[10][11]}



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Caption: Reactivity of chloronicotinoyl chlorides and their main applications.

Safety, Handling, and Storage

Chloronicotinoyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.

Hazard Identification:

- GHS Classification: Causes severe skin burns and eye damage.[4][12][13] May be corrosive to metals.[13]
- Signal Word: Danger[12][13]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][12][13]

Handling and Storage:

- Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture. [8][12]
- Use in a well-ventilated area, preferably a chemical fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][13]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]
- Keep away from water and incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][14]

- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[12][14]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][14]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician immediately.[8][12]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or chemical foam.[12]
- Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance. [8][12]

Conclusion

Chloronicotinoyl chlorides are valuable and highly reactive intermediates with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of their synthesis, reactivity, and handling is essential for their safe and effective use in research and development. While isomeric ambiguity can be a point of confusion, the fundamental chemistry and handling procedures remain consistent across the different positional isomers. This guide provides a foundational understanding for scientists and researchers working with this important class of compounds.

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